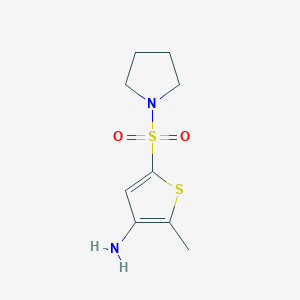

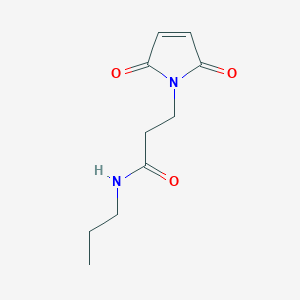

![molecular formula C14H23NO4 B6142103 2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-4-carboxylic acid CAS No. 1334146-45-0](/img/structure/B6142103.png)

2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

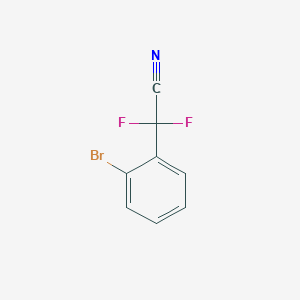

2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-4-carboxylic acid is a chemical compound with the CAS Number: 1334146-45-0 . It has a molecular weight of 269.34 . The compound is also known for its IUPAC name, 2-(tert-butoxycarbonyl)octahydro-1H-isoindole-4-carboxylic acid .

Synthesis Analysis

The tert-butoxycarbonyl (BOC) group is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis

The InChI code for this compound is 1S/C14H23NO4/c1-14(2,3)19-13(18)15-7-9-5-4-6-10(12(16)17)11(9)8-15/h9-11H,4-8H2,1-3H3,(H,16,17) . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

The BOC group can be removed from the compound with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Wissenschaftliche Forschungsanwendungen

Natural Neo Acids and Their Applications

Research has identified more than 260 naturally occurring neo fatty acids and their analogs and derivatives, demonstrating activities such as antioxidants, and anticancer, antimicrobial, and antibacterial agents. Some synthetic compounds containing tertiary butyl groups have also shown high biological activities. These compounds are considered good prospects for future chemical preparations in various industries, including cosmetic, agronomic, and pharmaceutical fields (Dembitsky, 2006).

Environmental Remediation

Carboxylic acids have been studied for their role in environmental remediation, particularly in the detoxification process mediated by carboxylic acids (CAs). CAs are highlighted as clean reagents that can facilitate the reduction of Cr(VI) to Cr(III), a process with significant potential for remediation of Cr(VI)-contaminated waters or sites. This suggests the relevance of neo carboxylic acid derivatives in environmental applications (Jiang et al., 2019).

Bioactive Compound Synthesis

The synthesis of bioactive compounds using carboxylic acids and their derivatives is another significant application area. Levulinic acid (LEV), a key biomass-derived chemical, has been identified for its potential in drug synthesis due to its carbonyl and carboxyl functional groups. LEV and its derivatives can be utilized to synthesize a variety of value-added chemicals, indicating the flexibility and unique applications of carboxylic acid derivatives in medicinal chemistry (Zhang et al., 2021).

Novel Carboxylic Acid Bioisosteres

The development of novel carboxylic acid bioisosteres for improved pharmacological profiles is a testament to the ongoing innovation in drug design. These bioisosteres aim to address the challenges associated with carboxylic acid-containing drugs, such as toxicity, reduced metabolic stability, or limited diffusion across biological membranes. The search for and application of these novel compounds highlight the importance of carboxylic acids in medicinal chemistry and their potential for creating more effective therapeutic agents (Horgan & O’Sullivan, 2021).

Wirkmechanismus

Target of Action

The compound contains a tert-butoxycarbonyl (boc) group , which is commonly used in organic synthesis as a protecting group for amines .

Mode of Action

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group serves to protect the amine during the reaction, preventing it from reacting with other compounds in the mixture . Once the desired reactions have taken place, the BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

The compound “2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-4-carboxylic acid” is likely involved in the synthesis of more complex molecules, particularly in the field of peptide synthesis . The BOC group’s role as a protecting group for amines makes it crucial in the formation of peptide bonds .

Pharmacokinetics

The presence of the boc group may influence these properties, as it can increase the compound’s stability and prevent premature reactions during administration and absorption .

Result of Action

The primary result of the action of “this compound” is the protection of amines during organic synthesis, allowing for the successful formation of peptide bonds . This can lead to the synthesis of a wide range of peptides and proteins, which have numerous applications in biological research and drug development .

Action Environment

The action of “this compound” is influenced by several environmental factors. The addition and removal of the BOC group require specific conditions, such as the presence of a base or a strong acid . Additionally, the reaction temperature and solvent can also impact the efficacy of the BOC group in protecting amines .

Eigenschaften

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,5,6,7,7a-octahydroisoindole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-7-9-5-4-6-10(12(16)17)11(9)8-15/h9-11H,4-8H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYOZADCWRIFDFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CCCC(C2C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

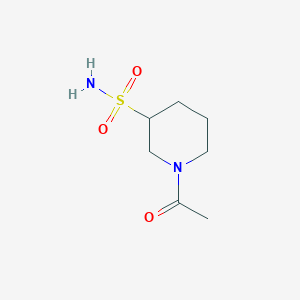

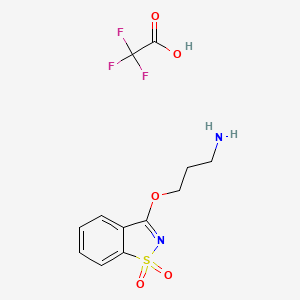

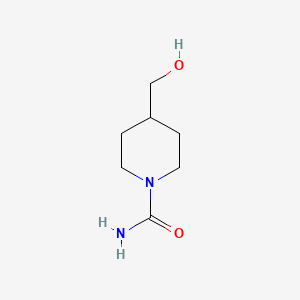

![1-[2-(aminomethyl)phenoxy]-2-methylpropan-2-ol](/img/structure/B6142111.png)

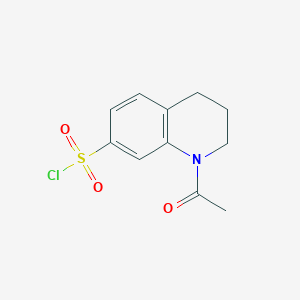

![2-[(4-methoxyphenyl)methyl]-5-methyl-2,3-dihydro-1H-pyrazol-3-imine hydrochloride](/img/structure/B6142117.png)